molecular formula C12H9ClFN3O4S B2420768 6-chloro-N-(4-fluoro-3-nitrophenyl)-5-methylpyridine-3-sulfonamide CAS No. 1389785-43-6

6-chloro-N-(4-fluoro-3-nitrophenyl)-5-methylpyridine-3-sulfonamide

Cat. No. B2420768
CAS RN: 1389785-43-6
M. Wt: 345.73
InChI Key: NTRCVHBERJRKRL-UHFFFAOYSA-N
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Description

6-chloro-N-(4-fluoro-3-nitrophenyl)-5-methylpyridine-3-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-fluoro-3-nitrophenyl)-5-methylpyridine-3-sulfonamide is not fully understood. However, one study reported that this compound inhibited the growth of human gastric cancer cells by inducing apoptosis and cell cycle arrest. Another study suggested that the inhibitory activity of this compound against carbonic anhydrase II may be due to its ability to bind to the active site of the enzyme.
Biochemical and physiological effects:
6-chloro-N-(4-fluoro-3-nitrophenyl)-5-methylpyridine-3-sulfonamide has been reported to exhibit various biochemical and physiological effects. One study reported that this compound inhibited the migration and invasion of human gastric cancer cells. Another study reported that this compound decreased the intracellular pH of erythrocytes by inhibiting the activity of carbonic anhydrase II. Furthermore, this compound has also been shown to exhibit antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-N-(4-fluoro-3-nitrophenyl)-5-methylpyridine-3-sulfonamide in lab experiments is its potential as a therapeutic agent. This compound has been shown to exhibit antitumor, antibacterial, and enzyme inhibitory activities, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for research on 6-chloro-N-(4-fluoro-3-nitrophenyl)-5-methylpyridine-3-sulfonamide. One direction is to further investigate its mechanism of action and biochemical and physiological effects. Another direction is to study its potential as a therapeutic agent in vivo. Additionally, this compound could be modified to improve its efficacy and reduce its toxicity. Furthermore, this compound could be used as a starting point for the development of new drugs with similar structures and activities.

Synthesis Methods

The synthesis of 6-chloro-N-(4-fluoro-3-nitrophenyl)-5-methylpyridine-3-sulfonamide has been achieved through various methods. One such method involves the reaction of 6-chloro-5-methylpyridin-3-amine with 4-fluoro-3-nitrobenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 6-chloro-5-methylpyridin-3-amine with 4-fluoro-3-nitrobenzenesulfonyl azide. Both methods have been reported to yield the desired product in good to excellent yields.

Scientific Research Applications

6-chloro-N-(4-fluoro-3-nitrophenyl)-5-methylpyridine-3-sulfonamide has been studied for its potential applications in the field of medicine. One study reported that this compound exhibited antitumor activity against human gastric cancer cells in vitro. Another study reported that this compound showed potent inhibitory activity against the enzyme carbonic anhydrase II, which is involved in various physiological processes. Furthermore, this compound has also been studied for its potential as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

6-chloro-N-(4-fluoro-3-nitrophenyl)-5-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3O4S/c1-7-4-9(6-15-12(7)13)22(20,21)16-8-2-3-10(14)11(5-8)17(18)19/h2-6,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRCVHBERJRKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(4-fluoro-3-nitrophenyl)-5-methylpyridine-3-sulfonamide

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